molecular formula C18H28FN3O2S B6108587 1-[(4-FLUOROPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE

1-[(4-FLUOROPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE

Cat. No.: B6108587
M. Wt: 369.5 g/mol
InChI Key: OAYWUKGEZHMWSX-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]-4-(1-propyl-4-piperidyl)piperazine is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl sulfonyl group at the 1-position and a 1-propyl-4-piperidyl moiety at the 4-position. Its molecular formula is inferred as C₁₈H₂₇FN₃O₂S, with a molecular weight of approximately 368.5 g/mol. Structural characterization would likely employ NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and chromatographic methods, as seen in related compounds .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-(1-propylpiperidin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28FN3O2S/c1-2-9-20-10-7-17(8-11-20)21-12-14-22(15-13-21)25(23,24)18-5-3-16(19)4-6-18/h3-6,17H,2,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYWUKGEZHMWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-(1-propyl-4-piperidyl)piperazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-propyl-4-piperidylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)sulfonyl]-4-(1-propyl-4-piperidyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Fluorophenyl)sulfonyl]-4-(1-propyl-4-piperidyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(1-propyl-4-piperidyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pharmacological and physicochemical properties are influenced by its substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties Evidence Source
Target Compound 1-(4-Fluorophenyl sulfonyl), 4-(1-propyl-4-piperidyl) ~368.5 Not reported Hypothesized CNS activity due to piperazine core -
1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine (CAS 694473-41-1) 1-(4-Fluorophenyl sulfonyl), 4-(3,4-dichlorophenyl) 389.27 Predicted BP: 545.5°C Higher lipophilicity (Cl substituents)
1-(Bis(4-fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) 1-Bis(4-fluorophenyl)methyl, 4-sulfamoylphenyl sulfonyl Not reported 132–230°C Sulfamoyl group may enhance solubility
1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine (CAS 324779-74-0) 1-(2-Naphthylsulfonyl), 4-cinnamyl 392.51 Not reported Extended conjugation (potential UV activity)
GBR-12909 (CAS 20929-99-1) 1-(Bis(4-fluorophenyl)methoxyethyl), 4-(3-phenylpropyl) 523.49 Not reported Known dopamine reuptake inhibitor; toxic by IV route
Key Observations:
  • Sulfonyl Group Variations : The target compound’s 4-fluorophenyl sulfonyl group contrasts with sulfamoyl (6i) or naphthylsulfonyl (CAS 324779-74-0) substituents. Sulfamoyl groups (e.g., in 6i) may improve aqueous solubility, while bulkier groups (e.g., naphthyl) could enhance binding affinity in hydrophobic pockets .
  • Piperidine vs. Piperazine Cores : Unlike opioid analogs like W-18 (), which use a piperidine core, the target compound’s piperazine core offers two nitrogen atoms, enabling diverse hydrogen-bonding interactions and altered pharmacokinetics .
  • Toxicity Considerations: GBR-12909 () demonstrates that bis(4-fluorophenyl) and phenylpropyl substituents correlate with intravenous toxicity, suggesting the target compound’s propyl-piperidyl group might reduce such risks .

Pharmacological Implications

  • CNS Targeting : Piperazine derivatives like GBR-12909 () and arylpiperazines () are associated with dopamine receptor modulation, hinting at possible neuropharmacological activity .
  • Enzyme Inhibition : Thiazolylhydrazone derivatives () with 4-fluorophenylpiperazine moieties show acetylcholinesterase (AChE) inhibition, suggesting the target compound could be optimized for similar targets .

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